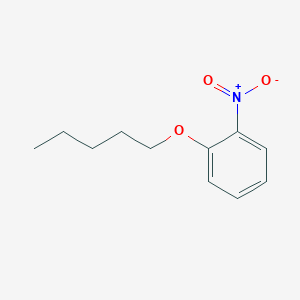

2-Nitrophenyl pentyl ether

Descripción general

Descripción

2-Nitrophenyl pentyl ether is an organic compound with the chemical formula C11H15NO3. It is a colorless liquid that is soluble in organic solvents such as ether and dimethylformamide. The compound has a melting point of approximately -5 to -4 degrees Celsius and a boiling point of about 235 to 236 degrees Celsius . It is primarily used in organic synthesis and pharmaceutical research.

Métodos De Preparación

The preparation of 2-nitrophenyl pentyl ether can be achieved through the esterification reaction of 2-nitrophenol with pentanol under acidic conditions. The reaction is typically catalyzed by an acidic catalyst such as sulfuric acid . The general steps are as follows:

- 2-Nitrophenol reacts with pentanol in the presence of an acidic catalyst.

- The reaction mixture is heated to promote the esterification process.

- The product, this compound, is then purified through distillation or other suitable methods.

Análisis De Reacciones Químicas

Photochemical Reactions

2-Nitrophenyl pentyl ether undergoes photolysis via a multi-step mechanism involving transient intermediates:

Key Photochemical Intermediates and Pathways

-

Primary aci-Nitro Tautomer (A)

-

1,3-Dihydrobenz[c]isoxazol-1-ol (B)

-

2-Nitrosobenzyl Hemiacetal (C)

Reaction Kinetics and Solvent Effects

-

In buffered aqueous solutions , the aci-nitro transient dominates, with decay rates dependent on pH and buffer concentration .

-

In acetonitrile , the primary photoproduct is 2-nitrosobenzaldehyde, identified via picosecond UV-vis spectroscopy .

Critical Research Findings

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Solvent and Reaction Medium

2-Nitrophenyl pentyl ether serves as a solvent in various organic reactions due to its favorable physical properties, such as boiling point and density. It is particularly useful in reactions involving electrophilic substitutions and nucleophilic attacks where a non-polar solvent is required .

2. Intermediate in Synthesis

This compound is utilized as an intermediate in the synthesis of other organic compounds. Its structure allows for various functional group transformations, making it a versatile building block in synthetic organic chemistry .

Pharmaceutical Research

1. Drug Development

In pharmaceutical research, this compound is investigated for its potential use as a precursor for drug synthesis. The nitro group can be reduced to an amino group, which is critical in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents .

2. Enzyme Substrates

Research has shown that derivatives of nitrophenyl ethers can serve as substrates for specific enzymes, aiding in the study of enzyme mechanisms and kinetics. For instance, studies on lipases have utilized similar compounds to explore their catalytic properties and substrate specificity.

Case Study 1: Synthesis of Analgesics

A study focused on the reduction of nitro groups in nitrophenyl ethers to synthesize analgesic compounds demonstrated that this compound could be effectively transformed into active pharmaceutical ingredients (APIs). The study highlighted the efficiency of using this compound as a starting material due to its manageable reaction conditions and high yield of desired products .

Case Study 2: Lipase Catalysis

Research involving lipases has shown that nitrophenyl ethers can be hydrolyzed by these enzymes, providing insights into enzyme specificity and potential industrial applications for biocatalysis. The kinetic parameters obtained from studies using this compound have implications for designing more efficient enzymatic processes .

Mecanismo De Acción

The mechanism of action of 2-nitrophenyl pentyl ether involves its interaction with various molecular targets. As a ligand in metal-organic catalysts, it facilitates the formation of metal-ligand complexes, which can then participate in catalytic cycles. The nitro group can undergo reduction or substitution reactions, altering the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

2-Nitrophenyl pentyl ether can be compared with other similar compounds such as:

2-Nitrophenyl octyl ether: Similar in structure but with a longer alkyl chain, leading to different solubility and reactivity properties.

2-Nitrophenyl dodecyl ether: Another similar compound with an even longer alkyl chain, used in different applications due to its distinct physical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and reactivity.

Actividad Biológica

2-Nitrophenyl pentyl ether (NPPE) is an organic compound with the chemical formula CHNO. It has garnered attention in various fields, particularly in the context of its biological activity and applications in extraction processes. This article explores the biological activity of NPPE, including its use as a solvent in electromembrane extraction (EME), its role in polymer inclusion membranes (PIMs), and its interactions with various analytes.

This compound is characterized by:

- Molecular Weight : 211.25 g/mol

- Solubility : Low solubility in water (0.0008 mg/mL), making it suitable for hydrophobic interactions.

- Log P : Approximately 4.86, indicating significant hydrophobicity which influences its extraction capabilities.

Electromembrane Extraction (EME)

NPPE has been utilized as a solvent in EME, a technique used for the extraction of various analytes from biological fluids. The following table summarizes key experimental conditions and findings related to NPPE's performance in EME:

| Parameter | Value |

|---|---|

| Voltage | 50 V |

| Current Level | ~1 μA |

| Extraction Efficiency | Average recovery within operational range: 68.4% |

| Log P Range | 2.2 - 6.4 |

| Analytes Tested | 90 basic pharmaceuticals |

NPPE demonstrated high operational stability and efficiency for mono- and dibasic analytes within the specified log P range, confirming its utility as a liquid membrane for EME applications .

Polymer Inclusion Membranes (PIMs)

In PIMs, NPPE serves as a plasticizer, enhancing the transport of metal ions such as Ag(I) and Cu(II). The transport efficiency is influenced by several factors including pH, metal concentration, and the nature of stripping agents. A study highlighted the following results:

| Metal Ion | Transport Efficiency (%) | Experimental Conditions |

|---|---|---|

| Ag(I) | High | pH optimized for extraction |

| Cu(II) | Moderate | Varying carrier concentrations |

NPPE's role as a plasticizer was crucial in facilitating the selective transport of these ions through the membrane .

Case Study 1: Extraction of Pharmaceuticals

A study conducted on the extraction of basic pharmaceuticals using NPPE revealed that it effectively extracted compounds from human plasma and urine samples. The study established that NPPE could selectively extract drugs based on their polarity and charge, thus demonstrating its potential in clinical applications .

Case Study 2: Metal Ion Transport

Another case study focused on the use of NPPE in PIMs for the selective transport of metal ions from aqueous solutions. The results indicated that NPPE significantly improved the efficiency of ion transport compared to other plasticizers, making it a valuable component in membrane technology .

Propiedades

IUPAC Name |

1-nitro-2-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVCISCRAMHCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282880 | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39645-91-5 | |

| Record name | NSC28597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.